methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate
Description
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a furan-2-amido group substituted with a cyclopropylsulfamoyl moiety. Its structure includes:
- Methyl benzoate backbone: Aromatic ring with an ester group at the para position.
- Furan-2-amido bridge: A five-membered heterocyclic furan ring connected via an amide bond.
- Cyclopropylsulfamoyl substituent: A sulfonamide group bound to a cyclopropane ring, contributing to steric and electronic properties.
This compound is hypothesized to belong to the sulfonylurea or sulfonamide class of agrochemicals, given structural similarities to herbicides like metsulfuron-methyl and ethametsulfuron-methyl . However, its furan-based heterocycle and cyclopropylsulfamoyl group distinguish it from conventional triazine-linked sulfonylureas.
Properties
IUPAC Name |
methyl 4-[[5-(cyclopropylsulfamoyl)furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-16(20)10-2-4-11(5-3-10)17-15(19)13-8-9-14(24-13)25(21,22)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSPZHQIIKERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate typically involves multiple steps, starting with the preparation of the furan ring and the benzoate ester. The cyclopropylsulfamoyl group is then introduced through a series of reactions involving sulfonation and cyclopropanation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzoate ester may produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfonamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonylurea Class
The compound shares functional groups with sulfonylurea herbicides, which inhibit acetolactate synthase (ALS) in plants. Key analogues include:
Key Structural Differences:
Heterocyclic Core: The target compound employs a furan ring instead of the 1,3,5-triazine ring common in classical sulfonylureas.
Sulfonamide Substituent : The cyclopropylsulfamoyl group introduces steric bulk and conformational rigidity compared to simpler alkyl or aryl sulfonamides in analogues.
Amide Linkage : The furan-2-amido bridge may influence solubility and metabolic stability due to reduced rotational freedom compared to triazine-urea linkages.
A. Solubility and Bioavailability :
- Triazine-based sulfonylureas (e.g., metsulfuron-methyl) exhibit moderate water solubility (20–100 mg/L) due to polar sulfonylurea groups . The furan-based target compound may have lower solubility due to the hydrophobic cyclopropane group.
- The methyl benzoate ester enhances lipophilicity, aiding membrane permeability in all analogues.
B. Enzymatic Inhibition :
- Classical sulfonylureas inhibit ALS by binding to its catalytic site via hydrogen bonding with the triazine ring and sulfonylurea bridge . The furan ring’s reduced hydrogen-bonding capacity in the target compound might lower potency unless compensated by the cyclopropylsulfamoyl group’s steric effects.
C. Environmental Persistence :
Research Findings and Implications
Synthetic Accessibility : The furan-2-amido linkage may simplify synthesis compared to triazine-based analogues, which require multistep heterocyclic assembly .
Selectivity: Cyclopropyl groups are known to enhance target selectivity in agrochemicals by minimizing off-target interactions. This could reduce non-target species toxicity in the target compound .
Biological Activity
Methyl 4-[5-(cyclopropylsulfamoyl)furan-2-amido]benzoate is a novel compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzoate moiety
- Sulfamoyl group
- Cyclopropyl ring
These structural components contribute to its biological properties and interactions with various molecular targets.
Biological Activity
This compound has demonstrated promising biological activities, particularly in the following areas:
- Enzyme Inhibition : The compound acts as a selective inhibitor of certain enzymes, which may play a role in cancer progression and other diseases. Its structural similarity to established enzyme inhibitors suggests a mechanism of action that involves binding to the active site of target enzymes, thereby modulating their activity.
- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines by inhibiting carbonic anhydrases (CAs), which are overexpressed in tumors. The binding affinity of this compound to specific CA isozymes is critical for its anticancer activity.
The mechanism by which this compound exerts its effects involves:
- Binding to Enzymes : The compound's sulfamoyl group is known to interact with the active sites of enzymes like carbonic anhydrase, leading to inhibition.
- Modulation of Biological Pathways : By inhibiting enzyme activity, the compound can alter metabolic pathways associated with tumor growth and metastasis.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-sulfamoyl-benzoate | Sulfamoyl group attached to benzoate | Anticancer activity via enzyme inhibition |
| Cyclopropyl sulfamide | Cyclopropyl ring and sulfamide functionality | Antimicrobial properties |
| Furan-based sulfonamide derivatives | Furan ring and sulfonamide group | Antiviral and anticancer activities |
| This compound | Combination of furan and cyclopropyl rings within a sulfamoyl framework | Enhanced pharmacological profile |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In vitro Studies : Laboratory experiments have shown that this compound exhibits high binding affinity for carbonic anhydrase IX (CAIX), a target implicated in tumorigenesis. The observed dissociation constant () was reported at 0.12 nM, indicating strong interaction with the target enzyme .
- In vivo Models : Animal studies are ongoing to evaluate the therapeutic potential against solid tumors. Early results suggest that treatment with this compound may reduce tumor size and inhibit metastasis .
- Mechanistic Insights : X-ray crystallography has provided insights into the binding mode of the compound, revealing how it occupies the active site of CAIX and inhibits its function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
